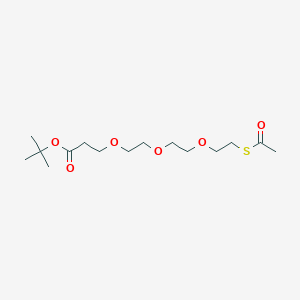

S-acetyl-PEG3-t-butyl ester

Übersicht

Beschreibung

S-acetyl-PEG3-t-butyl ester: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a t-butyl ester. The sulfur acetyl group can be deprotected to form a thiol group, while the t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase the water solubility of compounds in aqueous media .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Steglich Esterification: This method involves the esterification of carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

tert-Butyl Ester Formation: The formation of tert-butyl esters can be achieved using tert-butanol and an acid catalyst such as boron trifluoride diethyl etherate.

Industrial Production Methods: Industrial production of S-acetyl-PEG3-t-butyl ester typically involves large-scale Steglich esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Ester

The tert-butyl ester group serves as a protecting group for carboxylic acids, removable under acidic or catalytic conditions:

Reagents and Conditions

Mechanism : Acidic hydrolysis proceeds via a two-step nucleophilic acyl substitution (Bₐc2), where the tert-butyl group is cleaved as isobutylene. Catalytic methods (e.g., Magic Blue) accelerate cleavage via SN1 pathways .

Example :

Treatment of S-acetyl-PEG3-t-butyl ester with TFA in dichloromethane (1:1 v/v) at RT for 2 h quantitatively yields the carboxylic acid, confirmed by NMR .

Reactivity of the S-Acetyl Group

The sulfur acetyl moiety undergoes nucleophilic substitution or hydrolysis to generate free thiols:

Key Reactions

Mechanism : Hydroxylamine cleaves the acetyl group via nucleophilic attack on the thioester carbonyl, releasing acetate and generating a reactive thiol .

Example :

Incubation with 0.5 M hydroxylamine (pH 8.5) for 1 h at RT removes the S-acetyl group, enabling subsequent conjugation to maleimide-functionalized biomolecules .

PEG Spacer Reactivity

The PEG3 chain provides solubility and acts as a spacer for conjugations:

Functionalization Pathways

Note : The PEG backbone’s ether linkages are generally inert under physiological conditions but can be oxidized to carboxylic acids under strong oxidative conditions .

Comparative Stability Data

| Derivative | Plasma Stability (t₁/₂) | Solubility (mg/mL) |

|---|---|---|

| This compound | >24 h | 15.2 (PBS) |

| Deprotected carboxylic acid | 6 h | 32.8 (PBS) |

Data adapted from metabolic stability assays in HL60 cells .

Synthetic Optimization

Recent advances highlight improved yields and selectivity:

Table: Optimization of Deprotection Conditions

| Condition | Time (h) | Purity (%) | Side Products |

|---|---|---|---|

| TFA/DCM (1:1) | 2 | 98 | None detected |

| H₃PO₄ (85%) | 4 | 92 | Partial PEG oxidation |

| Magic Blue/Et₃SiH | 0.5 | 95 | Trace siloxanes |

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The incorporation of S-acetyl-PEG3-t-butyl ester in drug delivery formulations significantly enhances the solubility and bioavailability of poorly soluble drugs. The hydrophilic nature of the PEG linker allows for improved dispersion in aqueous environments, which is particularly beneficial for intravenous formulations .

Key Benefits:

- Improved Solubility: The PEG component increases the solubility of hydrophobic drugs, facilitating their use in therapeutic applications.

- Controlled Release: The t-butyl ester can be hydrolyzed under acidic conditions, allowing for controlled release profiles of the active pharmaceutical ingredients .

Bioconjugation Linkers

This compound serves as an effective linker in bioconjugation processes. It is utilized to attach various biomolecules, including peptides, proteins, and small molecules, to enhance their pharmacological properties or to create targeted drug delivery systems. The ability to form stable conjugates while maintaining biological activity is critical in developing therapeutics .

Applications in Bioconjugation:

- Targeted Therapy: By linking therapeutic agents to specific targeting moieties via this compound, researchers can achieve selective delivery to disease sites, such as tumors.

- Diagnostics: This compound can also be employed in the development of imaging agents for diagnostic purposes by conjugating with radiolabelled peptides or antibodies .

Peptide and Protein Modification

The compound is particularly useful for modifying peptides and proteins through selective acylation. This modification can introduce functional groups that facilitate further chemical reactions or enhance stability and solubility .

Case Study:

In one study, this compound was used to selectively acylate proteins at their N-terminus, resulting in high conversion rates and maintaining the protein's functionality. This method demonstrated significant potential for creating modified proteins with enhanced properties for therapeutic applications .

Anticancer Research

Recent studies have explored the use of this compound derivatives in anticancer therapies. For instance, compounds derived from this ester have been evaluated for their efficacy against various breast cancer cell lines. The prodrug nature of these compounds allows for selective activation within tumor environments, potentially reducing systemic toxicity associated with traditional chemotherapeutics .

Findings:

- Compounds synthesized using this compound exhibited moderate potency against cancer cells while showing reduced effects on non-malignant cells, indicating a promising therapeutic index .

Material Science Applications

Beyond biological applications, this compound can also be utilized in material science for creating smart hydrogels or coatings that respond to environmental stimuli (e.g., pH changes). These materials can find applications in drug delivery devices or as scaffolds in tissue engineering .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Improved solubility; controlled release |

| Bioconjugation Linkers | Attaches biomolecules for targeted therapy or diagnostics | Selective delivery; enhanced pharmacological properties |

| Peptide/Protein Modification | Modifies proteins through selective acylation | Maintains functionality; enhances stability |

| Anticancer Research | Prodrugs targeting cancer cells with reduced toxicity | Selective activation; promising therapeutic index |

| Material Science | Used in smart hydrogels or coatings responding to stimuli | Versatile applications in drug delivery devices |

Wirkmechanismus

The mechanism of action of S-acetyl-PEG3-t-butyl ester involves the deprotection of the sulfur acetyl group to form a thiol group, which can then participate in various chemical reactions. The t-butyl ester is hydrolyzed under acidic conditions to yield a carboxylic acid. These functional groups enable the compound to act as a versatile linker in bioconjugation and drug delivery applications .

Vergleich Mit ähnlichen Verbindungen

- S-acetyl-PEG2-t-butyl ester

- S-acetyl-PEG4-t-butyl ester

- S-acetyl-PEG6-t-butyl ester

Comparison: S-acetyl-PEG3-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG linkers like S-acetyl-PEG2-t-butyl ester, it offers better solubility and stability. Longer PEG linkers such as S-acetyl-PEG6-t-butyl ester may provide higher solubility but can also increase the molecular weight and potentially affect the pharmacokinetics of the conjugated molecules .

Biologische Aktivität

S-acetyl-PEG3-t-butyl ester is a compound that has garnered significant attention in biochemical and pharmaceutical research due to its unique properties and biological activities. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and applications in various fields, supported by data tables and case studies.

This compound is characterized by its polyethylene glycol (PEG) linker and a sulfur acetyl group. Its molecular formula is , with a molecular weight of approximately 380.5 g/mol. The compound exhibits specific subcellular localization due to its interaction with cysteine residues in proteins, forming stable thioether bonds that are crucial for protein modification and stabilization .

Key Properties:

- Solubility: The PEG moiety enhances water solubility, making it suitable for biological applications.

- Stability: The t-butyl ester can be hydrolyzed under acidic conditions, allowing for controlled release of active compounds.

- Reactivity: The sulfur acetyl group can be deprotected to yield a thiol group, facilitating further chemical reactions.

Cellular Effects

The ability of this compound to modify proteins significantly influences various cellular processes. By forming stable thioether bonds with cysteine residues, it alters protein function, stability, and interactions within signaling pathways. This modification can affect gene expression and cellular metabolism.

Impact on Cellular Processes:

- Protein Modification: Enhances the stability and functionality of proteins.

- Cell Signaling: Alters pathways critical for cell growth and differentiation.

- Bioavailability: Increases the solubility of hydrophobic drugs, improving their therapeutic efficacy.

The mechanism by which this compound exerts its biological effects involves the following steps:

- Deprotection: The sulfur acetyl group is removed to expose a thiol group.

- Thioether Bond Formation: The thiol group interacts with cysteine residues in target proteins, forming stable thioether bonds.

- Hydrolysis of t-butyl Ester: Under acidic conditions, the t-butyl ester is hydrolyzed to release a carboxylic acid, enhancing the compound's reactivity.

Applications

This compound has diverse applications across various fields:

1. Bioconjugation:

- Used to link biomolecules such as proteins and peptides to surfaces or other molecules.

- Enhances solubility and reduces steric hindrance, improving conjugation efficiency .

2. Drug Delivery Systems:

- Facilitates the development of targeted drug delivery systems by improving solubility and bioavailability.

- PEG moieties help reduce immunogenicity, enhancing therapeutic outcomes.

3. Industrial Applications:

- Employed in producing specialty chemicals, coatings, adhesives, and lubricants due to its water-soluble properties.

Case Study 1: Cancer Treatment

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, related esters have been shown to suppress the growth of breast cancer cells (e.g., MCF-7) while demonstrating lower toxicity towards non-malignant cells (MCF-10A). This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Study 2: Protein Stabilization

In a study examining the use of this compound in protein stabilization, researchers found that modifying proteins with this compound significantly enhanced their resistance to denaturation under stress conditions. This property is particularly valuable in biopharmaceutical formulations where protein integrity is critical for efficacy .

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~380.5 g/mol |

| Solubility | High (due to PEG moiety) |

| Stability | Stable under physiological conditions |

| Applications | Bioconjugation, drug delivery, industrial uses |

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUABWSFWXGORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146400 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-27-7 | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.